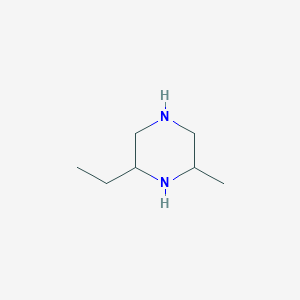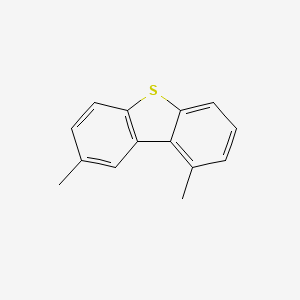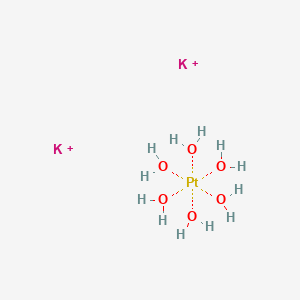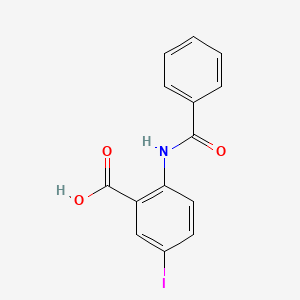![molecular formula C18H21Cl2N3O5 B12451422 (1R,2S)-2-[(2-{4-[(2,4-dichlorophenyl)amino]-4-oxobutanoyl}hydrazinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B12451422.png)
(1R,2S)-2-[(2-{4-[(2,4-dichlorophenyl)amino]-4-oxobutanoyl}hydrazinyl)carbonyl]cyclohexanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S)-2-({3-[(2,4-dichlorophenyl)carbamoyl]propanehydrazido}carbonyl)cyclohexane-1-carboxylic acid is a complex organic compound characterized by its unique structural features This compound contains a cyclohexane ring substituted with a carboxylic acid group and a hydrazido carbonyl group linked to a dichlorophenyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-({3-[(2,4-dichlorophenyl)carbamoyl]propanehydrazido}carbonyl)cyclohexane-1-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the cyclohexane-1-carboxylic acid, which undergoes a series of reactions to introduce the hydrazido carbonyl group and the dichlorophenyl moiety. Key steps may include:
Formation of the hydrazido carbonyl group: This can be achieved by reacting cyclohexane-1-carboxylic acid with hydrazine under controlled conditions.
Introduction of the dichlorophenyl group: This step involves the reaction of the intermediate with 2,4-dichlorophenyl isocyanate, leading to the formation of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
化学反应分析
Types of Reactions
(1R,2S)-2-({3-[(2,4-dichlorophenyl)carbamoyl]propanehydrazido}carbonyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
(1R,2S)-2-({3-[(2,4-dichlorophenyl)carbamoyl]propanehydrazido}carbonyl)cyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (1R,2S)-2-({3-[(2,4-dichlorophenyl)carbamoyl]propanehydrazido}carbonyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The dichlorophenyl moiety may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The hydrazido carbonyl group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.
相似化合物的比较
Similar Compounds
2,4-Dichlorophenyl isocyanate: A precursor used in the synthesis of the compound.
Cyclohexane-1-carboxylic acid: The starting material for the synthesis.
Hydrazine: Used to introduce the hydrazido carbonyl group.
Uniqueness
The uniqueness of (1R,2S)-2-({3-[(2,4-dichlorophenyl)carbamoyl]propanehydrazido}carbonyl)cyclohexane-1-carboxylic acid lies in its combination of functional groups, which imparts distinct chemical and biological properties
属性
分子式 |
C18H21Cl2N3O5 |
|---|---|
分子量 |
430.3 g/mol |
IUPAC 名称 |
(1R,2S)-2-[[[4-(2,4-dichloroanilino)-4-oxobutanoyl]amino]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C18H21Cl2N3O5/c19-10-5-6-14(13(20)9-10)21-15(24)7-8-16(25)22-23-17(26)11-3-1-2-4-12(11)18(27)28/h5-6,9,11-12H,1-4,7-8H2,(H,21,24)(H,22,25)(H,23,26)(H,27,28)/t11-,12+/m0/s1 |
InChI 键 |
AELDTLRCHIVTJW-NWDGAFQWSA-N |
手性 SMILES |
C1CC[C@H]([C@H](C1)C(=O)NNC(=O)CCC(=O)NC2=C(C=C(C=C2)Cl)Cl)C(=O)O |
规范 SMILES |
C1CCC(C(C1)C(=O)NNC(=O)CCC(=O)NC2=C(C=C(C=C2)Cl)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-methylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12451340.png)

![2-[2,3-Dihydro-7-(1,1,2,2-tetrafluoroethyl)-1H-1,4-diazepine-5-YL]-1-naphthol](/img/structure/B12451366.png)
![N,N'-bis[(E)-(4-fluorophenyl)methylidene]acridine-3,6-diamine](/img/structure/B12451368.png)

![N,N'-propane-1,3-diylbis{2-[(4-chlorophenyl)sulfanyl]propanamide}](/img/structure/B12451385.png)

![N-[(2,3,4-trihydroxyphenyl)methylideneamino]benzamide](/img/structure/B12451393.png)
![(2E)-3-({4'-[(2E)-3-Carboxyprop-2-enamido]-[1,1'-biphenyl]-4-YL}carbamoyl)prop-2-enoic acid](/img/structure/B12451396.png)


![N-[2-(6-aminopyridin-2-yl)ethylidene]hydroxylamine](/img/structure/B12451413.png)
![(5E)-5-[(2-fluorophenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12451414.png)

